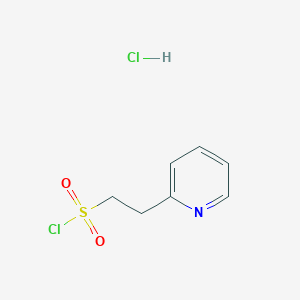

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride

Description

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a pyridine ring linked via an ethane chain. This compound is characterized by its reactive sulfonyl chloride (-SO₂Cl) group and the aromatic pyridin-2-yl substituent. Such derivatives are widely used in organic synthesis, particularly in forming sulfonamides, which are critical intermediates in pharmaceutical and agrochemical industries. The hydrochloride salt enhances stability, making it suitable for storage and handling under controlled conditions .

Properties

IUPAC Name |

2-pyridin-2-ylethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h1-3,5H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYDUTOUEUWVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chloride. One common method is the reaction of 2-(Pyridin-2-yl)ethanol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .

Scientific Research Applications

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting enzymes and receptors that interact with sulfonyl chloride groups.

Biological Research: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related sulfonyl chlorides and pyridine derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

*Molecular weight estimated based on analogs.

Key Differences and Implications

Substituent Effects on Reactivity: Pyridin-2-yl vs. Sulfonyl Chloride vs. Hydroxyl: The sulfonyl chloride group (highly reactive toward amines and alcohols) contrasts with the hydroxyl group in 2-(Pyridin-2-yl)ethanol, which is more suited for esterification or etherification .

Electronic and Steric Properties: The dimethylamino group in 2-(dimethylamino)ethane-1-sulfonyl chloride hydrochloride is more electron-donating than pyridin-2-yl, altering reaction kinetics in nucleophilic substitutions . Steric hindrance from the pyridine ring may slow sulfonamide formation compared to less bulky analogs.

Crystallographic Behavior: Pyridine derivatives like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde crystallize in monoclinic systems (e.g., space group P21/c), suggesting similar packing patterns for the target compound . SHELX software (SHELXL, SHELXS) is commonly employed for refining such structures, ensuring accurate crystallographic data .

Biological Activity

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, especially in the development of inhibitors targeting various biological pathways.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to engage in hydrogen bonding and π-π interactions, enhancing its biological activity. The sulfonyl chloride group contributes to its reactivity, allowing it to form covalent bonds with nucleophiles, which is a critical mechanism in drug design.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. For instance, studies have shown that sulfonamides can inhibit enzymes such as carbonic anhydrase and various kinases, including GSK-3β, which plays a role in neuroinflammation and cancer progression .

Biological Activities

The compound exhibits several biological activities:

- Anticancer Properties : Research indicates that derivatives of pyridine-based sulfonamides can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways . For example, compounds with similar structures have shown potent inhibition against cancer cell proliferation.

- Antimicrobial Activity : Sulfonamide derivatives have been evaluated for their antimicrobial properties. Studies reveal that they can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : The inhibition of GSK-3β by pyridine derivatives has been linked to reduced neuroinflammation, suggesting a therapeutic role in neurodegenerative diseases .

Case Studies

- GSK-3β Inhibition : A study synthesized a series of GSK-3β inhibitors based on pyridine structures. These inhibitors demonstrated significant anti-inflammatory effects in vitro, with IC50 values indicating strong potency against the enzyme .

- Antimicrobial Evaluation : Another research focused on the synthesis of pyridine sulfonamides and their evaluation against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity towards human cells .

Data Tables

Q & A

Basic: What are the recommended methods for characterizing the purity and structural integrity of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the pyridinyl and sulfonyl chloride groups. Compare chemical shifts with analogous pyridine-containing sulfonyl chlorides (e.g., δ ~8.5 ppm for pyridinyl protons in aromatic regions) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify molecular weight (e.g., molecular ion peaks matching the calculated mass for CHClNOS).

- X-ray Crystallography: For unambiguous structural confirmation, refine crystal structures using programs like SHELXL, which incorporates features for handling chloride counterions and hydrogen-bonding networks .

- Elemental Analysis: Validate stoichiometry (C, H, N, S, Cl) to confirm purity.

Advanced: How does the pyridin-2-yl group influence the reactivity of this sulfonyl chloride in coordination chemistry?

Answer:

The pyridin-2-yl group acts as a bidentate ligand , enabling coordination to transition metals (e.g., Co, Cu) via its nitrogen lone pairs. This property is exploited in synthesizing metal-organic complexes, where the sulfonyl chloride moiety may further participate in nucleophilic substitution reactions. For example:

- Coordination Behavior: In cobalt(II) chloride complexes, pyridin-2-yl ligands form dinuclear structures with tetrahedral geometry, as observed in related ligands like 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine .

- Reactivity Modulation: The electron-withdrawing sulfonyl chloride group enhances electrophilicity, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters.

Basic: What precautions are critical when handling this compound in aqueous or protic environments?

Answer:

- Hydrolysis Sensitivity: The sulfonyl chloride group is highly reactive toward water, generating HCl and sulfonic acid byproducts. Conduct reactions in anhydrous solvents (e.g., THF, DCM) under inert atmospheres .

- pH Stability: Avoid basic conditions (pH >7), which accelerate hydrolysis. Monitor pH using buffered systems if required.

- Safety Measures: Use PPE (gloves, goggles) and fume hoods to mitigate exposure to HCl vapors released during decomposition .

Advanced: How can researchers resolve contradictory data regarding the compound’s solubility in polar solvents?

Answer:

Contradictions in solubility data (e.g., water vs. DMSO) may arise from:

- Hydrate Formation: Some hydrochloride salts form hydrates with reduced solubility. Test solubility using rigorously dried samples.

- Counterion Effects: The hydrochloride counterion increases polarity but may also introduce lattice energy barriers. Compare solubility in solvents with varying dielectric constants (e.g., methanol vs. acetonitrile) .

- Experimental Validation: Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits under controlled conditions.

Basic: What synthetic routes are reported for preparing this compound?

Answer:

- Step 1: React 2-vinylpyridine with chlorosulfonic acid to form 2-(pyridin-2-yl)ethane-1-sulfonic acid.

- Step 2: Treat the sulfonic acid with PCl or SOCl to generate the sulfonyl chloride.

- Step 3: Isolate the hydrochloride salt via precipitation with HCl gas in diethyl ether .

- Yield Optimization: Use Schlenk techniques to exclude moisture and improve yields (>70% reported in analogous syntheses) .

Advanced: What strategies can mitigate ligand displacement in metal complexes derived from this compound?

Answer:

- Steric Shielding: Introduce bulky substituents on the pyridin-2-yl group to reduce solvent or counterion access to the metal center.

- Chelation Design: Use multidentate ligands (e.g., combining pyridinyl and sulfonyl groups) to enhance complex stability. For example, dinuclear cobalt complexes show reduced ligand displacement when bridged by rigid ligands .

- Solvent Selection: Prefer low-donor solvents (e.g., dichloromethane) over coordinating solvents like MeOH to minimize ligand competition .

Basic: How is the hydrochloride counterion confirmed in the final product?

Answer:

- Ion Chromatography: Quantify chloride content using suppressed conductivity detection.

- Potentiometric Titration: Direct titration with AgNO confirms Cl stoichiometry.

- Solid-State Analysis: Powder XRD or IR spectroscopy can identify HCl-specific vibrational modes (e.g., ~2500 cm for HCl stretches in crystalline lattices) .

Advanced: What role does this compound play in synthesizing pharmaceutical intermediates?

Answer:

- Sulfonamide Prodrugs: React with amines to form sulfonamides, a common motif in protease inhibitors (e.g., prasugrel derivatives ).

- Coordination-Based Therapeutics: Metal complexes derived from pyridinyl ligands exhibit antitumor or antimicrobial activity. For example, cobalt complexes with similar ligands show promise in redox-active drug delivery .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Matrix Interference: The hydrochloride salt can suppress ionization in LC-MS. Use ion-pairing agents (e.g., TFA) or switch to atmospheric-pressure chemical ionization (APCI).

- Impurity Identification: Compare HPLC retention times and MS/MS fragmentation with reference standards (e.g., EP impurity guidelines ).

Advanced: How does the compound’s reactivity compare to non-pyridinyl sulfonyl chlorides?

Answer:

- Enhanced Electrophilicity: The pyridin-2-yl group withdraws electron density via resonance, accelerating nucleophilic substitution at the sulfonyl chloride.

- Coordination vs. Hydrolysis: Unlike aliphatic sulfonyl chlorides, the pyridinyl group stabilizes intermediates in metal-mediated reactions, reducing competitive hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.